molecular formula C16H24N2O4 B2441117 N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 898374-30-6

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2441117
CAS No.: 898374-30-6
M. Wt: 308.378
InChI Key: XOECPAGXZONKFX-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an oxalamide group, which is a functional group derived from oxalic acid, and it features both diethoxyethyl and ethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general synthetic route can be outlined as follows:

    Oxalyl Chloride Reaction: Oxalyl chloride is reacted with 2,2-diethoxyethylamine and 4-ethylphenylamine in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The oxalamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The diethoxyethyl and ethylphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,2-diethoxyethyl)-N2-(4-methylphenyl)oxalamide
  • N1-(2,2-diethoxyethyl)-N2-(4-isopropylphenyl)oxalamide
  • N1-(2,2-diethoxyethyl)-N2-(4-tert-butylphenyl)oxalamide

Uniqueness

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethyl group on the phenyl ring and the diethoxyethyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, mechanism of action, and biological activity, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 4-ethylphenylamine. The reaction is generally carried out under inert conditions with solvents such as dichloromethane or tetrahydrofuran to prevent side reactions.

Synthetic Route

  • Reactants : Oxalyl chloride, 2,2-diethoxyethylamine, 4-ethylphenylamine.
  • Conditions : Inert atmosphere (nitrogen or argon), low temperatures.
  • Solvents : Dichloromethane or tetrahydrofuran.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxalamide group allows for the formation of hydrogen bonds with active sites on target molecules, thereby influencing their activity. The diethoxyethyl and ethylphenyl substituents enhance the compound's binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and antiproliferative effects.

Antiproliferative Effects

Studies have shown that compounds with similar structures can inhibit cell proliferation by targeting topoisomerases, crucial enzymes involved in DNA replication and repair. For instance, derivatives of oxalamides have demonstrated cytotoxicity against various cancer cell lines through their inhibitory effects on topoisomerase II .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structure suggests potential interactions with topoisomerase I and II, which are common targets for anticancer drugs due to their role in DNA manipulation during cell division.

Case Studies

Case Study 1: Topoisomerase Inhibition
A study evaluated a library of oxamide derivatives for their antiproliferative activity against human tumor cell lines (HCT-116 and HeLa). The results indicated that certain derivatives inhibited topoisomerase I activity significantly, correlating with their cytotoxic effects .

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT-11615Topoisomerase I inhibition
Similar Oxamide DerivativeHeLa10Topoisomerase II inhibition

Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme interactions, this compound was tested for its ability to bind to various receptors. The findings suggested a strong binding affinity due to the presence of the diethoxyethyl group which facilitates hydrogen bonding .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-4-12-7-9-13(10-8-12)18-16(20)15(19)17-11-14(21-5-2)22-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOECPAGXZONKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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